Ethyl 7-(4-cyanophenyl)-7-oxoheptanoate
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Overview
Description
Ethyl 7-(4-cyanophenyl)-7-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyanophenyl group attached to a heptanoate chain with a keto group at the seventh position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(4-cyanophenyl)-7-oxoheptanoate typically involves the reaction of ethyl cyanoacetate with an appropriate aryl halide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the cyano group of ethyl cyanoacetate attacks the electrophilic carbon of the aryl halide, leading to the formation of the desired product. Common reagents used in this synthesis include sodium hydride or potassium carbonate as the base, and the reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(4-cyanophenyl)-7-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed .
Scientific Research Applications
Ethyl 7-(4-cyanophenyl)-7-oxoheptanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 7-(4-cyanophenyl)-7-oxoheptanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. For example, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
Ethyl 7-(4-cyanophenyl)-7-oxoheptanoate can be compared with other similar compounds, such as:
Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate: This compound has a methoxy group instead of a cyano group, which can influence its reactivity and biological activity.
Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate:
Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate: The nitro group can significantly alter the compound’s reactivity and biological effects.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis. Ongoing research continues to explore its applications in chemistry, biology, medicine, and industry, highlighting its importance and potential for future developments.
Properties
IUPAC Name |
ethyl 7-(4-cyanophenyl)-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-2-20-16(19)7-5-3-4-6-15(18)14-10-8-13(12-17)9-11-14/h8-11H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWJZTGDNAGYJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901290332 |
Source
|
Record name | Ethyl 4-cyano-ζ-oxobenzeneheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901290332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-72-6 |
Source
|
Record name | Ethyl 4-cyano-ζ-oxobenzeneheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951885-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-cyano-ζ-oxobenzeneheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901290332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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